N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanecarboxamide group attached to a pyrrole ring, which is further substituted with cyclopentyl, methoxyphenylsulfonyl, and dimethyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyclopropanecarboxamide group. The methoxyphenylsulfonyl and cyclopentyl groups are then added through subsequent reactions.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Cyclopropanecarboxamide Introduction: The cyclopropanecarboxamide group can be introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Methoxyphenylsulfonyl Group Addition: The methoxyphenylsulfonyl group can be added through a sulfonylation reaction, using methoxybenzenesulfonyl chloride and a base such as triethylamine.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia, thiols, triethylamine, dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide: can be compared with similar compounds such as:
- N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxylate
- This compound
- This compound
These compounds share similar structural features but differ in specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of This compound
Properties
Molecular Formula |
C22H28N2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H28N2O4S/c1-14-15(2)24(17-6-4-5-7-17)21(23-22(25)16-8-9-16)20(14)29(26,27)19-12-10-18(28-3)11-13-19/h10-13,16-17H,4-9H2,1-3H3,(H,23,25) |
InChI Key |
DSTCUZJNWJLPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)C4CCCC4)C |
Origin of Product |
United States |
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